molecular formula C13H10ClN3O B10992537 (6-chloro-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone

(6-chloro-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone

Cat. No.: B10992537
M. Wt: 259.69 g/mol
InChI Key: OEFPVVTXZSOJIU-UHFFFAOYSA-N
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Description

(6-chloro-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone is a heterocyclic compound that combines the structural features of both indole and imidazole rings. These rings are known for their significant biological activities and are often found in various pharmacologically active molecules. The presence of a chlorine atom and a methyl group further enhances its chemical properties, making it a compound of interest in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling Reaction: Finally, the indole and imidazole rings are coupled through a condensation reaction using reagents such as phosphorus oxychloride or polyphosphoric acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-chloro-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen or other groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

(6-chloro-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (6-chloro-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (6-chloro-1H-indol-2-yl)(1H-imidazol-1-yl)methanone: Lacks the methyl group, which may affect its biological activity and chemical properties.

    (6-chloro-1-methyl-1H-indol-2-yl)(1H-pyrazol-1-yl)methanone: Contains a pyrazole ring instead of an imidazole ring, leading to different reactivity and applications.

    (6-chloro-1-methyl-1H-indol-2-yl)(1H-triazol-1-yl)methanone: Contains a triazole ring, which may enhance its stability and biological activity.

Uniqueness

(6-chloro-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone is unique due to its specific combination of indole and imidazole rings, along with the presence of chlorine and methyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

(6-chloro-1-methylindol-2-yl)-imidazol-1-ylmethanone

InChI

InChI=1S/C13H10ClN3O/c1-16-11-7-10(14)3-2-9(11)6-12(16)13(18)17-5-4-15-8-17/h2-8H,1H3

InChI Key

OEFPVVTXZSOJIU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Cl)C(=O)N3C=CN=C3

Origin of Product

United States

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